Metalaxyl-O-desmethyl

CAS No.: 66637-79-4

Cat. No.: VC17963696

Molecular Formula: C14H19NO4

Molecular Weight: 265.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66637-79-4 |

|---|---|

| Molecular Formula | C14H19NO4 |

| Molecular Weight | 265.30 g/mol |

| IUPAC Name | methyl 2-(N-(2-hydroxyacetyl)-2,6-dimethylanilino)propanoate |

| Standard InChI | InChI=1S/C14H19NO4/c1-9-6-5-7-10(2)13(9)15(12(17)8-16)11(3)14(18)19-4/h5-7,11,16H,8H2,1-4H3 |

| Standard InChI Key | HOOCPOQCHBHJLU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CO |

Introduction

Chemical Identity and Structural Characteristics

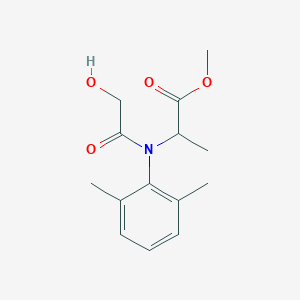

Metalaxyl-O-desmethyl (CAS No. 66637-79-4) is formally identified as the O-desmethyl derivative of metalaxyl, a phenylamide fungicide first commercialized in 1979 . Structurally, it arises from the enzymatic demethylation of the methoxyacetyl group in metalaxyl (), resulting in the loss of a methyl group and the formation of a hydroxyl moiety (Figure 1). This modification reduces its lipophilicity compared to the parent compound, as evidenced by the lower molecular weight (265.31 g/mol vs. 279.33 g/mol) .

Comparative Physicochemical Properties

The structural alteration impacts key properties critical for environmental behavior:

| Property | Metalaxyl | Metalaxyl-O-desmethyl |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 279.33 | 265.31 |

| LogP (octanol/water) | 1.71 | Est. 1.2–1.4 |

| Water Solubility (20°C) | 7.1 g/L | Data unavailable |

Note: LogP estimation based on demethylation-induced polarity increase .

The demethylation process enhances polarity, potentially increasing water solubility and reducing soil adsorption, which may influence environmental mobility .

Metabolic Pathways and Environmental Formation

Metalaxyl-O-desmethyl is primarily formed through oxidative metabolism in plants and soil microorganisms. The parent compound, metalaxyl, undergoes cytochrome P450-mediated demethylation, a common Phase I metabolic reaction . Studies on durian leaves demonstrate that metalaxyl translocates systemically and dissipates via metabolic degradation, with O-desmethylation representing a key pathway .

Kinetics of Formation and Dissipation

In controlled agricultural settings, metalaxyl’s half-life in plant tissues ranges from 3–7 days, during which O-desmethylation accounts for 15–30% of total degradation . The metabolite’s accumulation correlates with enzymatic activity in plant tissues, peaking 48–72 hours post-application. Subsequent dissipation follows first-order kinetics, influenced by photolysis and microbial activity .

Analytical Methods for Detection and Quantification

Accurate residue analysis of Metalaxyl-O-desmethyl necessitates robust extraction and detection protocols. Ethyl acetate emerges as the optimal solvent for extracting metalaxyl derivatives from plant matrices, achieving recovery rates exceeding 100% in spiked durian leaf samples . Post-extraction, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity and specificity, enabling detection limits as low as 0.01 mg/kg .

Method Validation Parameters

Environmental Fate and Ecological Impact

The environmental persistence of Metalaxyl-O-desmethyl is influenced by its physicochemical properties. While increased polarity may enhance aqueous mobility, adsorption to organic matter in soil mitigates leaching risks. Degradation pathways include:

-

Hydrolysis: pH-dependent, with half-lives of 30–60 days at pH 7 .

-

Microbial Degradation: Accelerated in rhizosphere soils, yielding non-toxic carboxylic acid derivatives .

Applications in Agrochemical Research

Metalaxyl-O-desmethyl serves dual roles in agrochemical research:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume